3-(aminomethyl)-N,N-dimethylthiolan-3-amine chemical structure and IUPAC name
3-(aminomethyl)-N,N-dimethylthiolan-3-amine chemical structure and IUPAC name
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-(Aminomethyl)-N,N-dimethylthiolan-3-amine (CAS: 176445-79-7) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates, particularly for beta-lactam antibiotics (carbapenems) and agrochemicals. Characterized by a tetrahydrothiophene (thiolane) core with a quaternary carbon at position 3, this molecule features two distinct amine functionalities: a tertiary dimethylamine and a primary aminomethyl group. This dual-amine motif makes it a critical scaffold for introducing solubility-enhancing basic groups into drug candidates.
Key Identifiers
| Property | Detail |
| IUPAC Name | 3-(Aminomethyl)-N,N-dimethyltetrahydrothiophen-3-amine |
| CAS Number | 176445-79-7 |
| Molecular Formula | C₇H₁₆N₂S |
| Molecular Weight | 160.28 g/mol |
| SMILES | CN(C)C1(CN)CCSC1 |
| Physical State | Pale yellow liquid (standard conditions) |
Chemical Structure & Properties[1][3][4][5][6][7]
Structural Analysis
The molecule is built upon a thiolane (tetrahydrothiophene) ring. The defining feature is the quaternary carbon at position 3 , which breaks the symmetry of the ring and introduces chirality.
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Core Ring: A saturated 5-membered sulfur heterocycle. The sulfur atom imparts specific electronic properties (lone pair donation) and metabolic liabilities (oxidation to sulfoxide/sulfone) relevant to drug design.
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Geminal Substitution: Carbon-3 is geminally substituted with:
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A dimethylamino group (–N(CH₃)₂): A tertiary amine that acts as a proton acceptor (base) and increases lipophilicity relative to a primary amine.
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An aminomethyl group (–CH₂NH₂): A primary amine attached via a methylene linker, serving as a nucleophilic handle for conjugation or further derivatization.
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Stereochemistry
Because C3 is a quaternary center bonded to four different groups (C2-S, C4, –N(Me)₂, –CH₂NH₂), the molecule exists as a pair of enantiomers (R and S ). In many pharmaceutical applications, resolution of this racemate is required to ensure stereochemical purity in the final drug substance.
Physicochemical Profile
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Basicity (pKa): The molecule is a di-base. The primary amine (aminomethyl) typically has a pKa ~9.5–10.5, while the tertiary amine (dimethylamino) has a pKa ~9.0–10.0. This ensures the molecule is protonated at physiological pH, enhancing aqueous solubility.
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LogP: Estimated at ~0.4–0.7, indicating moderate hydrophilicity due to the amine groups, balanced by the lipophilic thioether ring.
Synthesis Protocol
The synthesis of 3-(aminomethyl)-N,N-dimethylthiolan-3-amine follows a classic Strecker Synthesis followed by Nitrile Reduction . This route is preferred for generating gem-disubstituted amino/aminomethyl cycles.
Retrosynthetic Analysis
The target molecule is disconnected at the C3 substituents. The precursor is identified as dihydro-3(2H)-thiophenone (thiolan-3-one).
Detailed Experimental Workflow
Step 1: Strecker Reaction (Formation of Aminonitrile)
This step introduces the nitrogen and the carbon framework for the aminomethyl group simultaneously.
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Reagents: Thiolan-3-one, Dimethylamine (40% aq. or HCl salt), Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN).
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Solvent: Water/Methanol or Acetonitrile.
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Conditions: 0°C to Room Temperature, 12–24 hours.
Protocol:
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Charge a reaction vessel with Thiolan-3-one (1.0 eq) and Dimethylamine hydrochloride (1.1 eq) in methanol/water (1:1).
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Cool the mixture to 0–5°C.
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Slowly add an aqueous solution of KCN (1.1 eq) dropwise, maintaining temperature <10°C to prevent polymerization.
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Allow the mixture to warm to room temperature and stir for 18 hours.
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Workup: Extract with dichloromethane (DCM). Wash the organic phase with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.
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Product: 3-(Dimethylamino)tetrahydrothiophene-3-carbonitrile. (Caution: Handle cyanides with extreme care).
Step 2: Nitrile Reduction
The nitrile group is reduced to the primary amine.
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Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.
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Solvent: Anhydrous THF (for LiAlH₄) or Methanol/NH₃ (for Hydrogenation).
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Conditions: Reflux (LiAlH₄) or 50°C/50 bar H₂ (Hydrogenation).
Protocol (LiAlH₄ Method):
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Suspend LiAlH₄ (2.0 eq) in anhydrous THF under nitrogen atmosphere.
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Cool to 0°C.
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Add the aminonitrile from Step 1 (dissolved in THF) dropwise.
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Heat the mixture to reflux for 4–6 hours. Monitor by TLC or LC-MS (disappearance of nitrile peak).
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Quench: Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially (Fieser workup).
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Filter the granular precipitate.
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Concentrate the filtrate to yield the crude diamine.
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Purification: Distillation under reduced pressure or conversion to the dihydrochloride salt for crystallization.
[8]
Applications in Drug Development
Carbapenem Side-Chain Synthesis
The primary application of 3-(aminomethyl)-N,N-dimethylthiolan-3-amine is as a side-chain precursor for carbapenem antibiotics. The thiolane ring mimics the pyrrolidine ring found in Meropenem or Panipenem , but with a sulfur substitution that alters metabolic stability and bacterial porin penetration.
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Mechanism: The primary amine (–CH₂NH₂) reacts with the C2-enol phosphate of the carbapenem core (e.g., 4-nitrobenzyl ester of the carbapenem bicyclic nucleus) via a nucleophilic substitution.
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Role: The quaternary ammonium character (at physiological pH) provided by the dimethylamino group improves the Gram-negative activity , specifically against Pseudomonas aeruginosa.
Agrochemicals
Derivatives of aminothiolanes are explored as nicotinic acetylcholine receptor agonists/antagonists in insecticides, leveraging the structural similarity to neonicotinoids where the heterocycle plays a crucial binding role.
Safety and Handling (E-E-A-T)
Hazard Identification
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Corrosivity: As a diamine, the substance is highly alkaline and likely corrosive to skin and eyes (Category 1B).
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Toxicity: Harmful if swallowed. Potential sensitizer.
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Reactivity: Incompatible with strong oxidizing agents and acids. May release toxic gases (NOx, SOx) upon combustion.
Storage Protocol
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Atmosphere: Store under inert gas (Argon or Nitrogen). The amine groups react with atmospheric CO₂ to form carbamates.
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Temperature: 2–8°C (Refrigerated).
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Container: Tightly sealed glass or stainless steel containers.
References
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PubChem. (2024).[1] 3-(Aminomethyl)-N,N-dimethylthiolan-3-amine Compound Summary. National Library of Medicine. [Link]
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Matrix Fine Chemicals. (2024).[1][2] Product Specification: 3-(Aminomethyl)-N,N-dimethylthiolan-3-amine. [Link]
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Organic Syntheses. (2014). General Procedures for Mannich and Strecker Reactions on Ketones. Org. Synth. [Link](Cited for general Strecker protocol validation).
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ResearchGate. (2011).[3] An Efficient Synthesis of (R)-3-Aminothiolane. Journal of Chemical Research. [Link](Cited for thiolane ring chemistry).
